molecular formula C14H12ClN3O B11182927 5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole

5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B11182927
M. Wt: 273.72 g/mol
InChI Key: GXOQINCLAIBWLA-UHFFFAOYSA-N
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Description

5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, a chlorobenzyl group, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 3-chlorobenzylamine with 2-cyano-3-methyl-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(4-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole
  • 5-(1-(3-Bromobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole
  • 5-(1-(3-Fluorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development.

Biological Activity

5-(1-(3-Chlorobenzyl)-1H-pyrrol-2-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for its broad spectrum of biological activities. The oxadiazole ring system has been extensively studied for its role in drug development, particularly in anticancer therapies.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes and proteins involved in cancer cell proliferation.

  • Inhibition of Enzymes : Compounds like this compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
  • Targeting Proliferation Pathways : These compounds can interfere with growth factor signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

A study demonstrated that various 1,3,4-oxadiazole derivatives showed cytotoxic effects on different cancer cell lines. For instance:

  • Compound Efficacy : In vitro studies revealed that certain oxadiazole derivatives exhibited IC50 values below 10 µM against breast and lung cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

Antibacterial Effects

Research has shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

CompoundTarget BacteriaZone of Inhibition (mm)Concentration (mg/disc)
Oxadiazole AStaphylococcus aureus150.2
Oxadiazole BEscherichia coli120.2
Oxadiazole CBacillus subtilis140.2

These results indicate that the presence of electron-withdrawing groups (like Cl) enhances the antibacterial efficacy of oxadiazoles .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Mechanism

The antioxidant activity is attributed to the ability of the oxadiazole moiety to scavenge free radicals and inhibit lipid peroxidation .

Research Findings

Studies have shown that derivatives with hydroxyl or methoxy substituents exhibit enhanced antioxidant properties compared to their unsubstituted counterparts .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

5-[1-[(3-chlorophenyl)methyl]pyrrol-2-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H12ClN3O/c1-10-16-14(19-17-10)13-6-3-7-18(13)9-11-4-2-5-12(15)8-11/h2-8H,9H2,1H3

InChI Key

GXOQINCLAIBWLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN2CC3=CC(=CC=C3)Cl

Origin of Product

United States

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